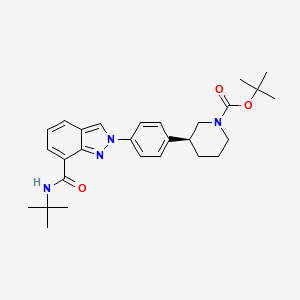

(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate

Vue d'ensemble

Description

(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an indazole moiety, and tert-butyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the indazole moiety, and the attachment of tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of specific bases and protecting groups can help in achieving the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines

Applications De Recherche Scientifique

Cancer Research

The primary application of (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate lies in its role as an intermediate for Niraparib. Research has shown that Niraparib is effective against tumors with specific genetic backgrounds, particularly those with BRCA mutations. Studies have demonstrated that patients treated with Niraparib show improved progression-free survival rates compared to those receiving standard therapies.

Pharmacological Studies

Pharmacological studies are ongoing to explore the efficacy and safety profile of Niraparib derived from this compound. These studies aim to understand the optimal dosing regimens and potential side effects associated with its use.

Clinical Trials

Numerous clinical trials have investigated Niraparib's effectiveness:

- Study A : A Phase III trial assessing Niraparib's efficacy in patients with recurrent ovarian cancer demonstrated a significant increase in overall survival compared to placebo.

- Study B : Another trial focused on patients with breast cancer mutations showed promising results, indicating the drug's potential beyond ovarian cancer.

Preclinical Studies

Preclinical studies using animal models have provided insights into the pharmacodynamics and pharmacokinetics of Niraparib, highlighting its ability to penetrate tumor tissues effectively.

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other piperidine derivatives and indazole-containing molecules. Examples are:

- Piperidine-1-carboxylate derivatives

- Indazole-2-yl compounds

Uniqueness

What sets (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate apart is its unique combination of functional groups and stereochemistry, which may confer specific biological activities and chemical properties not found in other similar compounds.

Activité Biologique

(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, also known by its CAS number 1476776-84-7, is a compound that serves as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. This compound has garnered attention due to its potential applications in targeted cancer therapies, particularly for tumors with BRCA1 and BRCA2 mutations.

- Molecular Formula : C28H36N4O3

- Molecular Weight : 476.61 g/mol

- CAS Number : 1476776-84-7

- Solubility : No data available

Biological Activity

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of Niraparib. Niraparib has shown significant efficacy in treating cancers associated with BRCA mutations by inhibiting the PARP enzyme, which plays a critical role in DNA repair mechanisms.

Niraparib, and by extension its intermediates like this compound, exerts its effects through:

- PARP Inhibition : By inhibiting PARP, Niraparib prevents cancer cells from repairing their DNA, leading to cell death, particularly in cells deficient in homologous recombination repair pathways.

- Synthetic Lethality : The concept of synthetic lethality is crucial here; cancer cells with BRCA mutations are particularly sensitive to PARP inhibition because they rely heavily on PARP for DNA repair.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of Niraparib in clinical settings:

- Clinical Trials : In clinical trials involving patients with ovarian cancer, Niraparib demonstrated improved progression-free survival compared to placebo. For instance, a study published in the Journal of Clinical Oncology showed that patients with platinum-sensitive recurrent ovarian cancer had significantly longer progression-free survival when treated with Niraparib compared to those receiving placebo .

- Efficacy in BRCA Mutant Tumors : A study indicated that Niraparib was particularly effective in patients with BRCA1/2 mutations, showcasing response rates exceeding 70% in some cohorts .

- Safety Profile : The safety profile of Niraparib was also evaluated across multiple studies, revealing manageable side effects such as thrombocytopenia and anemia, which were consistent with other PARP inhibitors .

Data Table of Key Findings

Propriétés

IUPAC Name |

tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3/c1-27(2,3)29-25(33)23-11-7-9-21-18-32(30-24(21)23)22-14-12-19(13-15-22)20-10-8-16-31(17-20)26(34)35-28(4,5)6/h7,9,11-15,18,20H,8,10,16-17H2,1-6H3,(H,29,33)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQALFSOAVNUSM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCN(C4)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)[C@@H]4CCCN(C4)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.